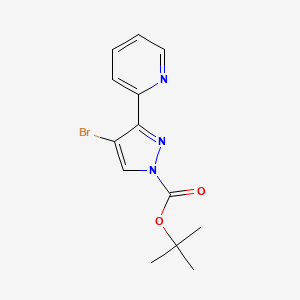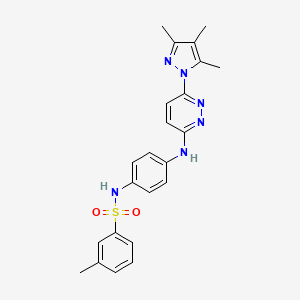![molecular formula C13H14ClN3 B2900733 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 1480427-47-1](/img/structure/B2900733.png)
2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, also known as CCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor has been implicated in a variety of physiological processes, including sleep regulation, pain perception, cardiovascular function, and immune response. CCPA has been used as a tool to study the function and regulation of the A1 adenosine receptor, as well as its potential therapeutic applications.
作用機序
Target of Action
Similar pyrazole-bearing compounds have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the activity of enzymes like acetylcholinesterase (AchE), affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been found to affect pathways related to oxidative stress and cellular damage . For instance, some pyrazole derivatives have been found to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit neurotoxic potentials, affecting the ache activity and mda level in the brain of alevins in association with behavioral parameters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .
実験室実験の利点と制限
2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has several advantages as a tool for scientific research. It is a highly selective agonist of the A1 adenosine receptor, which allows for the specific modulation of downstream signaling pathways. It is also highly potent, which allows for the use of low concentrations in experiments. This compound has been shown to be stable under a variety of experimental conditions, which allows for consistent results. However, there are also limitations to the use of this compound in experiments. It has been shown to have off-target effects at high concentrations, which can lead to non-specific effects. In addition, this compound has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the use of 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine in scientific research. One potential direction is the investigation of the role of the A1 adenosine receptor in cancer progression and metastasis. Recent studies have shown that the A1 adenosine receptor is upregulated in several types of cancer, and that its activation can promote tumor growth and metastasis. This compound could be used as a tool to investigate the molecular mechanisms underlying the role of the A1 adenosine receptor in cancer progression. Another potential direction is the development of novel therapeutic agents that target the A1 adenosine receptor. This compound could be used as a lead compound for the development of more potent and selective agonists of the A1 adenosine receptor, which could have potential therapeutic applications in a variety of diseases.
合成法
2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylphenylhydrazine with cyclopentanone followed by cyclization and chlorination, or the reaction of 3-chloro-4-methylphenylhydrazine with cyclopentanone followed by cyclization and amination. These methods have been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has been widely used in scientific research to study the function and regulation of the A1 adenosine receptor. It has been used to investigate the role of the A1 adenosine receptor in sleep regulation, pain perception, cardiovascular function, and immune response. This compound has also been used to study the pharmacology of the A1 adenosine receptor, including its binding affinity, selectivity, and downstream signaling pathways.
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQZIUDHZYZGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1480427-47-1 |
Source


|
| Record name | 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)


![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)

![6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2900665.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)
![2-furyl-N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2900668.png)

